3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile
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Overview
Description
3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile is a heterocyclic organic compound with the molecular formula C18H15Cl2N5S and a molecular weight of 404.316 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile typically involves the diazotization of 5,6-dichlorobenzothiazole followed by coupling with aniline derivatives. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized as a dye and pigment in the textile industry due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile involves its interaction with specific molecular targets and pathways. The compound’s azo linkage allows it to participate in redox reactions, influencing cellular processes. Its dichlorobenzothiazole moiety can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile: Similar structure but with different chlorine positions.
Propanenitrile, 3-[[4-[(5,6-dichloro-2-benzothiazolyl)azo]phenyl]ethylamino]: Another structural variant with similar properties.
Uniqueness
3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile is unique due to its specific azo linkage and dichlorobenzothiazole moiety, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
25176-89-0 |
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Molecular Formula |
C18H15Cl2N5S |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile |
InChI |
InChI=1S/C18H15Cl2N5S/c1-2-25(9-3-8-21)13-6-4-12(5-7-13)23-24-18-22-16-10-14(19)15(20)11-17(16)26-18/h4-7,10-11H,2-3,9H2,1H3 |
InChI Key |
RYYROXKGNRYZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
Origin of Product |
United States |
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